molecular formula C16H24N2O3 B7981508 tert-Butyl 3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate

tert-Butyl 3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B7981508
M. Wt: 292.37 g/mol
InChI Key: GVYATPKTSSTHKN-UHFFFAOYSA-N
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Description

tert-Butyl 3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate:

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with the appropriate pyrrolidine derivative and benzylamine.

  • Reaction Steps:

  • Reaction Conditions: The reactions are usually carried out under anhydrous conditions, using a suitable solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine to neutralize the by-products.

Industrial Production Methods:

  • Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.

  • Purification: Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

  • Quality Control: Rigorous quality control measures are implemented to ensure the compound meets the required specifications.

Types of Reactions:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

  • Reduction: The compound can undergo reduction reactions, particularly at the benzylamino group.

  • Substitution: Substitution reactions can occur at the pyrrolidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Ketones and aldehydes.

  • Reduction Products: Amines and other reduced derivatives.

  • Substitution Products: Various substituted pyrrolidines.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry. Biology: It serves as a building block for the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders. Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which tert-Butyl 3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group and benzylamino group play crucial roles in these interactions, influencing the compound's biological activity.

Comparison with Similar Compounds

  • tert-Butyl 3-(benzylamino)propanoate: Similar structure but lacks the pyrrolidine ring.

  • tert-Butyl 3-(benzylamino)azepane-1-carboxylate: Similar core structure but with a larger ring system.

  • tert-Butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate: Similar to the target compound but with a fluorine atom.

Uniqueness: tert-Butyl 3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)18-10-13(14(19)11-18)17-9-12-7-5-4-6-8-12/h4-8,13-14,17,19H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVYATPKTSSTHKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138026-89-8
Record name trans-3-Benzylamino-4-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester
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